
Upadacitinib
Übersicht
Beschreibung
Upadacitinib is a selective Janus kinase (JAK) inhibitor used primarily for the treatment of various inflammatory diseases. It is an oral medication that has shown efficacy in treating conditions such as rheumatoid arthritis, psoriatic arthritis, atopic dermatitis, ulcerative colitis, Crohn’s disease, ankylosing spondylitis, and axial spondyloarthritis . This compound works by blocking the action of enzymes called Janus kinases, which are involved in the inflammatory processes .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Upadacitinib umfasst mehrere Schritte, darunter die Bildung seiner Kernstruktur und die Einführung von funktionellen Gruppen. Einer der Schlüsselschritte in seiner Synthese ist die Bildung des Imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-Kerns. Dies wird typischerweise durch eine Reihe von Cyclisierungsreaktionen erreicht .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die Optimierung des Synthesewegs, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehört der Einsatz spezifischer Katalysatoren und Reaktionsbedingungen, um die Bildung des gewünschten Produkts zu erleichtern. Der Prozess beinhaltet auch Reinigungsschritte wie Kristallisation, um this compound in seiner reinen Form zu erhalten .
Analyse Chemischer Reaktionen
Enantioselective Hydrogenation
The synthesis of the chiral pyrrolidine core utilizes asymmetric hydrogenation of a tetrasubstituted enamide. This step achieves high enantiomeric excess (ee >99%) and diastereoselectivity .
Key features :
- Catalyst : Rhodium with Josiphos-type ligands.
- Pressure : 60 psi H₂.
- Selectivity : Ensures the (3S,4R) configuration critical for JAK1 inhibition .
Table 2: Hydrogenation Performance
Parameter | Value |
---|---|
Enantiomeric excess | >99% |
Diastereoselectivity | 20:1 |
Yield | 95% |
Oxidative Metabolism
Upadacitinib undergoes CYP3A4-mediated oxidation to form the primary metabolite M4 (a carboxylic acid derivative) . Minor contributions from CYP2D6 are noted but lack clinical relevance .
Key pathways :
- Mono-oxidation : Conversion of ethyl groups to carboxylic acids.
- Glucuronidation : M4 is conjugated with glucuronic acid for excretion .
Parameter | Value |
---|---|
Parent drug in plasma | 79% |
M4 metabolite in plasma | 13% |
Excretion (unchanged) | 38% feces, 24% urine |
Drug-Drug Interactions
This compound’s metabolism is unaffected by:
Physicochemical Stability
This compound remains stable under standard storage conditions (−20°C) with no reported degradation pathways under physiological pH .
Key properties :
Wissenschaftliche Forschungsanwendungen
Indications
Upadacitinib has received approval for multiple indications, including:
- Rheumatoid Arthritis : Approved as a second-line treatment for moderate to severe active rheumatoid arthritis in patients who have not responded adequately to first-line therapies like methotrexate.
- Psoriatic Arthritis : Approved for the treatment of active psoriatic arthritis.
- Atopic Dermatitis : Indicated for moderate to severe atopic dermatitis.
- Ulcerative Colitis : Approved for moderate to severe ulcerative colitis.
- Ankylosing Spondylitis : Approved for active ankylosing spondylitis.
- Non-radiographic Axial Spondyloarthritis : Approved for active non-radiographic axial spondyloarthritis.
Rheumatoid Arthritis
This compound has demonstrated significant efficacy in clinical trials for rheumatoid arthritis. In the SELECT clinical trial program, patients receiving this compound achieved higher rates of clinical response compared to those on placebo or adalimumab. For instance, ACR50 responses were observed in 38% and 43% of patients on 15 mg and 30 mg doses, respectively, versus only 15% in the placebo group .
Table 1: Efficacy Outcomes in Rheumatoid Arthritis Trials
Outcome Measure | This compound 15 mg | This compound 30 mg | Placebo |
---|---|---|---|
ACR50 Response | 38% | 43% | 15% |
ACR70 Response | 21% | 27% | 6% |
Low Disease Activity | 48% | - | 17% |
Clinical Remission | 31% | 28% | 10% |
Psoriatic Arthritis
In studies comparing this compound with other treatments such as dupilumab, this compound showed superior outcomes in achieving skin clearance and reducing pruritus. For example, at week 4, this compound-treated patients achieved EASI75 scores significantly more often than those treated with dupilumab .
Table 2: Efficacy Outcomes in Psoriatic Arthritis Trials
Outcome Measure | This compound | Dupilumab |
---|---|---|
EASI75 at Week 4 | 71.1% | 37.3% |
EASI90 at Week 8 | 60.2% | 26.1% |
EASI100 at Week 16 | 28.4% | 7.9% |
Safety Profile
The safety profile of this compound has been generally acceptable; however, some adverse effects have been noted. Higher rates of herpes zoster, lymphopenia, and creatine phosphokinase elevation were reported compared to adalimumab . Long-term studies indicate that while laboratory abnormalities can occur with this compound treatment, they are often comparable to those seen with traditional disease-modifying antirheumatic drugs like methotrexate .
Case Studies
Several case studies highlight the effectiveness of this compound in real-world settings:
- Rheumatoid Arthritis Case Study : A patient with severe rheumatoid arthritis who had failed multiple DMARDs showed significant improvement after starting this compound, achieving ACR20 response within weeks and maintaining low disease activity over six months .
- Atopic Dermatitis Case Study : In a cohort of patients with moderate to severe atopic dermatitis, those treated with this compound experienced rapid reductions in itch and skin lesions compared to baseline measurements within four weeks .
Wirkmechanismus
Upadacitinib exerts its effects by selectively inhibiting Janus kinase 1 (JAK1). This inhibition prevents the phosphorylation of downstream effector proteins, which in turn inhibits cytokine signaling pathways involved in inflammation. By blocking these pathways, this compound reduces inflammation and alleviates symptoms associated with inflammatory diseases .
Vergleich Mit ähnlichen Verbindungen
Filgotinib: Another selective JAK1 inhibitor used for similar indications.
Tofacitinib: A pan-JAK inhibitor that targets multiple JAK isoforms.
Baricitinib: A selective JAK1 and JAK2 inhibitor
Uniqueness of Upadacitinib: this compound is unique in its high selectivity for JAK1, which may result in a more favorable safety profile compared to less selective JAK inhibitors. This selectivity allows for effective inhibition of inflammatory pathways with potentially fewer side effects .
Biologische Aktivität
Upadacitinib is a selective Janus kinase (JAK) inhibitor primarily targeting JAK1, which plays a crucial role in the signaling pathways of various cytokines involved in inflammation. Approved for multiple chronic inflammatory conditions, including rheumatoid arthritis, atopic dermatitis, and psoriatic arthritis, this compound's biological activity is characterized by its ability to inhibit cytokine signaling through reversible binding to JAK1.
This compound functions as an adenosine triphosphate (ATP)-competitive JAK inhibitor , effectively blocking the phosphorylation of downstream effector proteins. This inhibition prevents the formation of signal transducer and activator of transcription (STAT) dimers, which are essential for the translocation to the nucleus and subsequent gene transcription related to inflammatory responses. The selectivity profile of this compound shows significantly greater potency against JAK1 compared to other JAK isoforms:
JAK Isoform | IC50 (μM) | Selectivity Ratio |
---|---|---|
JAK1 | 0.043 | - |
JAK2 | 0.12 | >40-fold |
JAK3 | 2.3 | 130-fold |
TYK2 | 4.7 | 190-fold |
These values indicate that this compound is more than 40 times more selective for JAK1 than for JAK2, making it a potent option for targeting inflammatory pathways without significantly affecting other JAK-mediated processes .
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic profile of this compound has been well-studied, demonstrating consistent absorption across different patient populations. After a single dose of 15 mg, the mean area under the curve (AUC) was found to be higher in patients with varying degrees of renal impairment compared to those with normal renal function. The maximum plasma concentration () remained similar across these groups .
Pharmacodynamic analyses indicate that this compound effectively inhibits IL-6-induced pSTAT3 and IL-7-induced pSTAT5 signaling pathways, with a potency ratio favoring IL-6 inhibition . The time course of these effects aligns with plasma concentration levels, suggesting a direct relationship between drug exposure and therapeutic efficacy.
Atopic Dermatitis
In clinical trials such as the Measure Up 1 and Measure Up 2 , this compound demonstrated significant efficacy in patients with moderate to severe atopic dermatitis. At week 52, approximately 82% of patients on the 15 mg dose achieved a 75% improvement in the Eczema Area and Severity Index (EASI), while 84% on the 30 mg dose reached similar outcomes . A meta-analysis further confirmed these findings, showing that treatment with this compound resulted in substantial improvements in pruritus and overall disease severity compared to placebo .
Rheumatoid Arthritis
In the SELECT clinical trial program for rheumatoid arthritis, this compound was shown to be superior to adalimumab and placebo in achieving significant improvements in American College of Rheumatology (ACR) response criteria . Patients treated with this compound exhibited notable reductions in disease activity scores and improvements in quality of life measures.
Safety Profile
The safety profile of this compound has been generally favorable across various studies. Treatment-emergent adverse events (TEAEs) were reported but predominantly mild and manageable. In long-term studies, discontinuation rates due to adverse effects were low, indicating that this compound can be safely administered over extended periods .
Eigenschaften
IUPAC Name |
(3S,4R)-3-ethyl-4-(1,5,7,10-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-12-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N6O/c1-2-10-7-25(16(27)24-9-17(18,19)20)8-11(10)13-5-22-14-6-23-15-12(26(13)14)3-4-21-15/h3-6,10-11,21H,2,7-9H2,1H3,(H,24,27)/t10-,11+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQFJHHDOKWSHR-MNOVXSKESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CC1C2=CN=C3N2C4=C(NC=C4)N=C3)C(=O)NCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CN(C[C@@H]1C2=CN=C3N2C4=C(NC=C4)N=C3)C(=O)NCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901027919 | |
Record name | Upadacitinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901027919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Rheumatoid arthritis (RA) is a chronic autoimmune inflammatory disease that involves the interplay of several mediators, including the immune cells (mainly T- and B-lymphocytes) and pro-inflammatory cytokines, such as the tumour necrosis factor (TNF), transforming growth factor (TGF), and interleukin 6 (IL-6). The Janus Kinase (JAK) family plays an essential role in the normal physiological functions (such as erythropoiesis), but also the signalling of pro-inflammatory cytokines that are implicated in many immune-mediated diseases. The JAK family consists of four isoforms (JAK1, JAK2, JAK3, and Tyrosine Kinase 2) that each interacts with different cytokine receptors and uniquely associates with the intracellular domains of Type I/II cytokine receptors. JAK1 is primarily involved in the signalling transduction pathways of IL-6, IFN and the common γ -chain cytokines, including IL-2 and IL-15. IL-6 has been closely studied in particular, as it is a major cytokine involved in B- and T-cell differentiation and the acute phase response in inflammation. Upon interaction of cytokines with their cytokine receptors, the JAKs mediate the JAK-STAT signal transduction pathway in response to receptor activation. JAKs are tyrosine kinases that cause phosphorylation of several proteins, including cytokine receptors and JAKs themselves. Phosphorylation of JAKs promotes the phosphorylation and activation of the signalling molecules called STATs, leading to their nuclear translocation, binding to DNA promoters, and target gene transcription. JAK1-mediated signalling pathways ultimately promote pro-inflammatory events, such as increased proliferation and survival of immune cells, T cell differentiation, and macrophage activation. Upadacitinib is a selective JAK1 inhibitor that has a negligible effect on JAK3, leading to an improved drug safety profile. Upadacitinib blocks the cellular processes that contribute to the inflammatory conditions in rheumatoid arthritis. In human leukocytes cellular assays, upadacitinib inhibited JAK1/3-induced phosphorylation of STAT3/5 mediated by IL-6/7. | |
Record name | Upadacitinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15091 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1310726-60-3 | |
Record name | (3S,4R)-3-Ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)-1-pyrrolidinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1310726-60-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Upadacitinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1310726603 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Upadacitinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15091 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Upadacitinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901027919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | UPADACITINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RA0KN46E0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
16-19 | |
Record name | Upadacitinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15091 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.